2,6-Difluoropyrazine

Catalog No.
S750902
CAS No.
33873-09-5
M.F
C4H2F2N2
M. Wt
116.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoropyrazine

CAS Number

33873-09-5

Product Name

2,6-Difluoropyrazine

IUPAC Name

2,6-difluoropyrazine

Molecular Formula

C4H2F2N2

Molecular Weight

116.07 g/mol

InChI

InChI=1S/C4H2F2N2/c5-3-1-7-2-4(6)8-3/h1-2H

InChI Key

KOAIURKUZGRJMM-UHFFFAOYSA-N

SMILES

C1=C(N=C(C=N1)F)F

Canonical SMILES

C1=C(N=C(C=N1)F)F

The exact mass of the compound 2,6-Difluoropyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Difluoropyrazine is a highly electron-deficient, fluorinated heterocyclic building block widely utilized in advanced pharmaceutical synthesis, agrochemical development, and materials science. Characterized by its pyrazine core substituted with two highly electronegative fluorine atoms at the 2 and 6 positions, it serves as a premium electrophilic scaffold. For procurement professionals and process chemists, its primary value lies in its exceptional reactivity in nucleophilic aromatic substitution (SNAr) and its ability to act as a precise directing group for regioselective metalation. Unlike generic halopyrazines, the difluoro-substitution pattern uniquely balances high synthetic reactivity with the ability to impart favorable physicochemical properties—such as lowered lipophilicity and deepened LUMO levels—into downstream target molecules [1].

Attempting to substitute 2,6-difluoropyrazine with the more common and cheaper 2,6-dichloropyrazine frequently leads to process failures or suboptimal product profiles. In SNAr reactions, the fluorine atoms act as superior leaving groups compared to chlorine due to the rate-determining nature of the nucleophilic attack on the highly electron-deficient pyrazine ring; substituting with chlorine drastically increases required reaction temperatures, often leading to the thermal degradation of sensitive intermediates. Furthermore, in medicinal chemistry, replacing the difluoro-motif with a dichloro-motif significantly increases the lipophilicity (logP) and steric bulk (Van der Waals radius of 1.75 Å for Cl vs. 1.47 Å for F) of the final API, which can fatally compromise aqueous solubility, metabolic stability, and overall pharmacokinetic performance[1].

Accelerated SNAr Kinetics and Lower Activation Energy

In nucleophilic aromatic substitution (SNAr) reactions where the initial nucleophilic attack is the rate-determining step, the extreme electronegativity of fluorine renders 2,6-difluoropyrazine significantly more reactive than its chlorinated counterpart. For instance, amination with secondary amines (e.g., pyrrolidine derivatives) achieves full conversion at 80 °C, whereas 2,6-dichloropyrazine typically requires temperatures exceeding 110 °C and extended reaction times to reach comparable yields. This enables milder processing conditions and reduces thermal degradation of sensitive substrates [1].

Evidence DimensionSNAr Amination Temperature & Yield
Target Compound Data80 °C for >95% conversion (18 h)
Comparator Or Baseline2,6-Dichloropyrazine (>110 °C for comparable conversion)
Quantified Difference~30 °C reduction in processing temperature
ConditionsAmination with secondary amines in polar aprotic solvent (e.g., MeCN/K2CO3)

Lowering the SNAr reaction temperature prevents the degradation of thermally labile complex API intermediates during late-stage functionalization.

Superior Directing Ability for Regioselective Ortho-Lithiation

The strong inductive electron-withdrawing effect (-I) of the fluorine atoms makes 2,6-difluoropyrazine an excellent substrate for directed ortho-lithiation (DoM). Compared to 2,6-dichloropyrazine, the fluorine substituents provide stronger coordination to the lithium cation and greater acidification of the adjacent ring protons. This allows for highly regioselective lithiation at the 3-position at cryogenic temperatures (-78 °C) with minimal competing nucleophilic attack or ring-opening, which frequently plagues chlorinated pyrazines [1].

Evidence DimensionOrtho-lithiation regioselectivity and stability
Target Compound DataHigh regioselectivity at -78 °C with stable lithiated intermediate
Comparator Or Baseline2,6-Dichloropyrazine (Prone to competitive nucleophilic addition/decomposition)
Quantified DifferenceSignificantly higher yield of 3-substituted products with reduced byproducts
ConditionsReaction with LTMP or LDA at -78 °C in THF

Enables the precise, high-yield installation of electrophiles at the 3-position, which is critical for synthesizing complex multi-substituted pyrazine scaffolds.

Favorable Lipophilicity Profile for Drug Design

When utilized as a structural motif in drug discovery, the 2,6-difluoropyrazine core imparts a lower lipophilicity (logP) compared to the 2,6-dichloropyrazine analog. The smaller Van der Waals radius of fluorine (1.47 Å) compared to chlorine (1.75 Å), combined with its tighter electron cloud, reduces the overall hydrophobicity of the resulting active pharmaceutical ingredients (APIs). This subtle reduction in logP is frequently leveraged to improve aqueous solubility and metabolic stability in lead optimization campaigns [1].

Evidence DimensionSubstituent lipophilicity contribution (π value)
Target Compound DataLower overall logP contribution (Fluorine π ≈ 0.14)
Comparator Or Baseline2,6-Dichloropyrazine (Chlorine π ≈ 0.71)
Quantified Difference~1.14 log unit reduction in baseline scaffold lipophilicity (for two halogens)
ConditionsCalculated/empirical partition coefficient comparisons in drug scaffolds

Procuring the fluorinated building block rather than the chlorinated one directly aids in rescuing lead compounds suffering from poor aqueous solubility or high plasma protein binding.

Deepened LUMO Levels for Electron Transport Materials

In the development of organic light-emitting diodes (OLEDs), 2,6-difluoropyrazine is a superior building block for electron transport materials (ETMs) compared to non-fluorinated or chlorinated pyrazines. The extreme electronegativity of the fluorine substituents significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the pyrazine core. This deepened LUMO facilitates easier electron injection from the cathode and improves electron mobility across the transport layer [1].

Evidence DimensionLUMO Energy Level
Target Compound DataDeepened LUMO (more negative eV)
Comparator Or BaselinePyrazine or 2,6-Dichloropyrazine (Shallower LUMO)
Quantified DifferenceEnhanced electron affinity and lower reduction potential
ConditionsCyclic voltammetry (CV) or DFT calculations of derived ETMs

Selecting the difluoro-precursor allows materials chemists to synthesize OLED components with lower driving voltages and higher power efficiencies.

Late-Stage API Functionalization

Where this compound is the right choice for synthesizing complex pharmaceutical intermediates via SNAr, specifically when the target molecule contains thermally labile functional groups that cannot withstand the >110 °C temperatures required for chlorinated pyrazines [1].

Regioselective Multi-Substituted Pyrazine Synthesis

Ideal for discovery chemistry workflows requiring precise ortho-lithiation. The strong inductive effect of the fluorine atoms allows for clean, regioselective functionalization at the 3-position without the competitive nucleophilic ring-opening seen in other halopyrazines [2].

Lipophilicity-Driven Lead Optimization

The preferred building block in medicinal chemistry campaigns where an existing dichloro-pyrazine lead exhibits poor aqueous solubility or excessive plasma protein binding, as the difluoro-substitution reliably reduces the scaffold's logP [3].

High-Efficiency OLED Electron Transport Layers

The optimal precursor for materials scientists designing electron transport materials (ETMs), where the fluorine-induced lowering of the LUMO energy level is required to improve electron injection and reduce device driving voltages [4].

XLogP3

0.7

LogP

0.74 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

33873-09-5

Wikipedia

Pyrazine, 2,6-difluoro-

Dates

Last modified: 08-15-2023

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